molecular formula C10H11N3 B1591867 4-(1-Methyl-1H-imidazol-5-yl)aniline CAS No. 89250-15-7

4-(1-Methyl-1H-imidazol-5-yl)aniline

Cat. No. B1591867
CAS RN: 89250-15-7
M. Wt: 173.21 g/mol
InChI Key: ZVCRMIZNTPKIBX-UHFFFAOYSA-N
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Description

“4-(1-Methyl-1H-imidazol-5-yl)aniline” is an arylimidazole derivative . It has multiple functional groups including aniline, methyl, and imidazole which are readily available for further functionalization .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . Various methodologies have been developed, focusing on the bonds constructed during the formation of the imidazole . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Here are some general fields where imidazoles are used:

  • Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are a part of many drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Dyes for Solar Cells and Other Optical Applications : Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles .

  • Functional Materials : Imidazoles are being deployed in the development of functional materials .

  • Catalysis : Imidazoles are also used in catalysis .

The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

4-(3-methylimidazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCRMIZNTPKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596368
Record name 4-(1-Methyl-1H-imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-imidazol-5-yl)aniline

CAS RN

89250-15-7
Record name 4-(1-Methyl-1H-imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by hydrogenation of 1-methyl-5-(4-nitro-phenyl)-imidazole in MeOH on palladium/charcoal (10%) at 20° C. and 3.5 bar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Bellina, C Manzini, G Marianetti, C Pezzetta… - Dyes and …, 2016 - Elsevier
We report on the synthesis of new push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores obtained in good yields by using direct Csingle bondH arylation synthetic …
Number of citations: 29 www.sciencedirect.com
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 81 pubs.acs.org
G Marianetti - 2017 - ricerca.sns.it
Over the last three decades lot of interest has been devoted to light harvesting technologies. Recent findings on global warming and energy nonrenewable resources push us to …
Number of citations: 2 ricerca.sns.it
M Stucchi - 2015 - air.unimi.it
In this PhD thesis, we exploited the potentialities of four different multicomponent reactions (MCRs), namely Ugi four-component reaction (U-4CR), N-split Ugi reaction (N-split U-4CR), …
Number of citations: 3 air.unimi.it
C Manzini, G Marianetti, C Pezzetta, E Fanizza, M Lessi… - academia.edu
We report on the synthesis of new push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores obtained in good yields by using direct CH arylation synthetic strategies. …
Number of citations: 0 www.academia.edu

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